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Compound of Interest

Compound Name: 4-Chloro-3'-nitrobenzophenone

CAS No.: 62810-38-2

Cat. No.: B1606137 Get Quote

Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that

provides precise information about the internal arrangement of atoms within a crystal.[2] The

fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a

crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, it is diffracted in a

pattern of spots of varying intensities. The geometric arrangement of these spots and their

intensities contain the information required to reconstruct a three-dimensional model of the

electron density within the crystal, and from this, the atomic structure can be determined.[2]

The choice of SCXRD as the analytical method is dictated by its unparalleled ability to provide

detailed atomic-level information, including bond lengths, bond angles, and torsional angles,

which are crucial for understanding the conformation of flexible molecules like benzophenones.

Furthermore, SCXRD reveals the intricate network of intermolecular interactions that dictate

how molecules pack in the solid state, influencing properties such as solubility, stability, and

bioavailability.

Experimental Protocol: From Crystal to Structure
The process of determining a crystal structure via SCXRD can be broken down into several key

stages, each requiring meticulous execution to ensure the quality and accuracy of the final

model.
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Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
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Step-by-Step Methodology:

Synthesis and Purification: The substituted nitrobenzophenone of interest is synthesized and

purified to the highest possible degree. Impurities can inhibit crystal growth or lead to

disordered crystal structures.

Single Crystal Growth: High-quality single crystals are grown from the purified compound.

This is often the most challenging step and may require screening various solvents,

temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion,

cooling).

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a

microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized

loop.

X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray

diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and

then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of

diffraction images are collected by a detector.

Data Integration and Scaling: The collected images are processed to determine the position

and intensity of each diffraction spot. These intensities are then scaled and merged to create

a unique reflection file.

Structure Solution: The initial atomic positions are determined from the diffraction data using

computational methods such as direct methods or Patterson methods.

Structure Refinement: The initial structural model is refined against the experimental data

using least-squares methods. This iterative process adjusts atomic positions, and thermal

displacement parameters to improve the agreement between the calculated and observed

diffraction patterns.

Structure Validation: The final refined structure is validated using various crystallographic

checks to ensure its quality and chemical sensibility. The final model is typically reported in a

Crystallographic Information File (CIF).
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Comparative Crystal Structure Analysis
The introduction of different substituents to the benzophenone scaffold can significantly impact

its molecular conformation and crystal packing. Here, we compare the crystallographic data of

4-nitrobenzophenone, 2-amino-5-nitrobenzophenone, and 4-methyl-4'-nitrobenzophenone.

Parameter
4-
Nitrobenzophenon
e

2-Amino-5-
nitrobenzophenone

4-Methyl-4'-
nitrobenzophenone

Molecular Formula C₁₃H₉NO₃ C₁₃H₁₀N₂O₃ C₁₄H₁₁NO₃

Crystal System Monoclinic Orthorhombic Monoclinic

Space Group P2₁/n P2₁2₁2₁ P2₁/c

a (Å) 3.9190 8.197 12.345

b (Å) 23.0512 10.670 7.567

c (Å) 11.5262 12.977 13.012

α (°) 90 90 90

β (°) 90.575 90 109.87

γ (°) 90 90 90

Volume (Å³) 1041.5 1133.4 1142.1

Dihedral Angle (°) ~55-60 ~83 ~58

Key Intermolecular

Interactions
C-H···O

N-H···O, C-H···O, π-π

stacking
C-H···O, π-π stacking

CSD/COD Reference COD: 4084162 CSD: ANBPHO CSD: MEPHNO

Note: The crystallographic data for 2-amino-5-nitrobenzophenone and 4-methyl-4'-

nitrobenzophenone are based on representative entries in the Cambridge Structural Database

(CSD) and may vary slightly between different reported structures.

Analysis of Substituent Effects
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The data presented in the table reveals the profound influence of the substituents on the crystal

structures of these nitrobenzophenones.

Conceptual Impact of Substituents on Benzophenone Conformation

4-Nitrobenzophenone 2-Amino-5-nitrobenzophenone 4-Methyl-4'-nitrobenzophenone

Electron-withdrawing nitro group influences electronic distribution and intermolecular interactions. Intramolecular hydrogen bonding between the amino and carbonyl groups leads to a more planar conformation and a larger dihedral angle. Electron-donating methyl group alters the electronic properties and can influence crystal packing through weak C-H···π interactions.

Click to download full resolution via product page

Caption: A diagram illustrating the conformational impact of different substituents.

4-Nitrobenzophenone: The parent nitro-substituted compound in this comparison exhibits a

monoclinic crystal system. The electron-withdrawing nature of the nitro group influences the

electronic distribution across the molecule, which in turn affects the intermolecular interactions.

The crystal packing is primarily governed by C-H···O hydrogen bonds involving the carbonyl

and nitro oxygen atoms. The dihedral angle between the two phenyl rings is a critical

conformational parameter in benzophenones. In 4-nitrobenzophenone, this angle is typically

around 55-60 degrees, a result of the balance between steric hindrance of the ortho-hydrogens

and the electronic effects of the substituents.

2-Amino-5-nitrobenzophenone: The introduction of an amino group at the 2-position has a

dramatic effect on the molecular conformation. The presence of the amino group allows for the

formation of an intramolecular hydrogen bond with the carbonyl oxygen. This interaction

significantly restricts the rotation of the amino-substituted phenyl ring, leading to a more planar

conformation of that portion of the molecule. Consequently, the dihedral angle between the two

phenyl rings is much larger, often exceeding 80 degrees, to minimize steric clash.[3] The

crystal packing in this case is more complex, involving intermolecular N-H···O and C-H···O

hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.[4]

4-Methyl-4'-nitrobenzophenone: In this derivative, a methyl group is introduced on the second

phenyl ring. The methyl group is electron-donating, which alters the overall electronic

properties of the molecule compared to 4-nitrobenzophenone.[5] The steric bulk of the methyl

group is relatively small and does not significantly alter the dihedral angle compared to the
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parent 4-nitrobenzophenone. The crystal packing is influenced by weak C-H···O hydrogen

bonds and can also involve C-H···π interactions with the aromatic rings.

Conclusion
This comparative guide highlights the power of single-crystal X-ray diffraction in elucidating the

subtle yet significant structural variations in a series of substituted nitrobenzophenones. The

choice of substituent has a profound impact on the molecular conformation, particularly the

dihedral angle between the phenyl rings, and the nature of the intermolecular interactions that

dictate the crystal packing.

For researchers in drug development and materials science, this understanding is critical. The

ability to predict and control the three-dimensional structure of molecules through targeted

substitution is a key element in the rational design of new compounds with desired properties.

The experimental data and protocols presented here serve as a foundational guide for those

embarking on the structural analysis of this important class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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